molecular formula C16H24O B14229025 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene CAS No. 502760-14-7

1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene

Cat. No.: B14229025
CAS No.: 502760-14-7
M. Wt: 232.36 g/mol
InChI Key: STZZBKVLYJXHME-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene involves its interaction with molecular targets through various pathways. The methoxy group and the branched alkyl chain play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is unique due to the presence of the branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

502760-14-7

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene

InChI

InChI=1S/C16H24O/c1-7-12-16(5,15(2,3)4)13-8-10-14(17-6)11-9-13/h7-11H,1,12H2,2-6H3

InChI Key

STZZBKVLYJXHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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